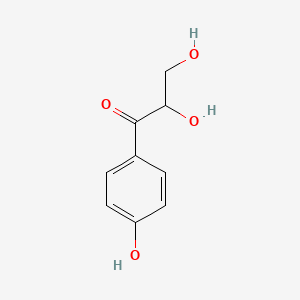
2'-Deoxyadenosine-5'-monophosphate-15N5 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is a stable isotope-labeled compound. It is a derivative of 2’-Deoxyadenosine-5’-monophosphate, a deoxyribonucleotide found in DNA. This compound is labeled with nitrogen-15, making it useful for various scientific research applications, particularly in the study of DNA synthesis and damage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 into the adenine base of the deoxyribonucleotide. The process typically starts with the synthesis of 15N-labeled adenine, which is then coupled with deoxyribose to form 2’-Deoxyadenosine. This intermediate is subsequently phosphorylated to produce 2’-Deoxyadenosine-5’-monophosphate-15N5. The final step involves the formation of the dilithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis and purification systems helps in achieving high yields and reproducibility .
化学反应分析
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are useful in studying DNA damage and repair mechanisms.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include various modified nucleotides, which can be used in further biochemical and pharmacological studies .
科学研究应用
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate molecular interactions and reaction mechanisms.
Biology: The compound is employed in studies of DNA synthesis, replication, and repair. It helps in understanding the role of adenosine-based interactions in these processes.
Medicine: It is used in pharmacokinetic and metabolic studies to evaluate the behavior of nucleotide analogs in biological systems.
Industry: The compound is utilized in the development of new diagnostic tools and therapeutic agents
作用机制
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) involves its incorporation into DNA during synthesis. The nitrogen-15 label allows for the tracking and quantification of the compound in various biochemical assays. The compound interacts with enzymes involved in DNA replication and repair, providing insights into the molecular pathways and targets involved in these processes .
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: The unlabeled version of the compound, commonly used in DNA studies.
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 disodium: Another isotope-labeled variant, labeled with both carbon-13 and nitrogen-15.
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 dilithium: Similar to the compound but labeled with carbon-13 in addition to nitrogen-15
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-15N5 (dilithium) is unique due to its exclusive labeling with nitrogen-15, which provides specific advantages in NMR and mass spectrometry studies. This labeling allows for precise tracking and quantification in various biochemical and pharmacological assays, making it a valuable tool in scientific research .
属性
分子式 |
C10H12Li2N5O6P |
|---|---|
分子量 |
348.1 g/mol |
IUPAC 名称 |
dilithium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI 键 |
HQPPQRVOFRAJDP-QQEIQXRYSA-L |
手性 SMILES |
[Li+].[Li+].C1[C@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C([15N]=C[15N]=C32)[15NH2])COP(=O)([O-])[O-])O |
规范 SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)



![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)

![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)

pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)

